molecular formula C18H22ClNO3S B2481096 3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide CAS No. 1286719-75-2

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide

Cat. No. B2481096
CAS RN: 1286719-75-2
M. Wt: 367.89
InChI Key: MBNUFPBWLQGLHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives involves various chemical reactions, starting typically with the sulfonylation of aromatic amines or their derivatives. For example, the synthesis of related sulfonamide compounds involves reactions such as condensation of chloroaniline with hydroxyphenyl-ethanone in the presence of catalysts to give intermediate compounds, which are further reacted with substituted aldehydes to yield the final sulfonamide derivatives (Patel et al., 2011). Although the exact synthesis route for "3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide" is not detailed in the available literature, it likely follows a similar pathway involving multiple steps of reactions, starting from suitable phenolic or aniline precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which significantly influences their chemical properties and reactivity. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structures of such compounds. For instance, derivatives of N-aryl-hydroxybenzenesulfonamide have been synthesized and characterized, revealing insights into their molecular configurations and the influence of substituents on their structural properties (Shen Jun-ju, 2004).

Chemical Reactions and Properties

Sulfonamides undergo a variety of chemical reactions, including nucleophilic substitution, due to the presence of the sulfonamide group. The chemical reactivity can be influenced by substituents on the aromatic ring or the nitrogen atom of the sulfonamide group. For example, reactions involving N-haloamide compounds with different reagents can lead to various chloro- and bromo- derivatives, demonstrating the versatility of sulfonamide compounds in synthetic chemistry (Ueno et al., 1974).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their applications and behavior in different environments. These properties are determined by the molecular structure and the nature of substituents. For example, detailed structural and spectroscopic analysis can reveal the solubility characteristics and molecular interactions of specific sulfonamides (Ceylan et al., 2015).

Scientific Research Applications

Antitumor Activity

Compounds from sulfonamide-focused libraries, including those similar in structure to 3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide, have been evaluated for their antitumor properties. The study by Owa et al. (2002) explored the cell-based antitumor screens and highlighted two compounds, one disrupting tubulin polymerization and another causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. These findings provide insights into the potential antitumor applications of sulfonamide derivatives (Owa et al., 2002).

Synthesis and Structural Analysis

The synthesis of sulfonamides and their structural features have been widely studied. Nikonov et al. (2019) conducted a study on the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, providing valuable information on their molecular structure through X-ray single-crystal analysis and DFT calculations. This research contributes to understanding the synthesis routes and structural characteristics of sulfonamide compounds, potentially including 3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide (Nikonov et al., 2019).

Anticancer Effects and Enzyme Inhibition

Sulfonamide compounds have shown promising anticancer effects by inducing apoptosis and autophagy pathways. A study by Gul et al. (2018) on new dibenzenesulfonamides revealed their potential as anticancer drug candidates through the induction of cleavage of poly (ADP ribose) polymerase (PARP) and activation of caspases in tumor cell lines. These compounds also exhibited significant inhibitory effects on tumor-associated human carbonic anhydrases, highlighting their potential therapeutic applications (Gul et al., 2018).

Mode of Action Studies

The mode of action of sulfonamides has been a subject of research to understand their therapeutic potential. Bliss and Long (1937) discussed the role of sulfanilamide in treating experimental streptococcic infections, emphasizing the importance of phagocytosis in clearing the tissues of streptococci. Although the study does not directly mention 3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide, it provides a foundational understanding of how sulfonamides may act in a biological context (Bliss & Long, 1937).

properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-14-8-9-16(12-17(14)19)24(22,23)20-13-18(2,21)11-10-15-6-4-3-5-7-15/h3-9,12,20-21H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNUFPBWLQGLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide

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